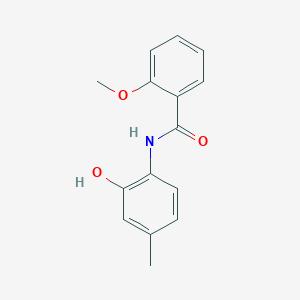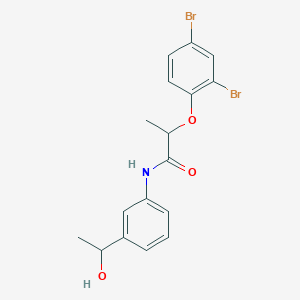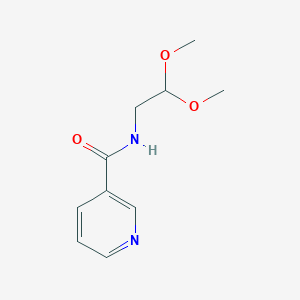
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide, also known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a synthetic compound that is derived from salicylamide and has been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have a role in improving cognitive function and memory.
Mecanismo De Acción
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to act through multiple pathways. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have anti-inflammatory effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, indicating that it may have antioxidant effects.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have antitumor effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This allows for the production of large quantities of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide for use in experiments. Another advantage of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is that it has a range of biological activities, which makes it a versatile compound for investigating various pathways and mechanisms.
One limitation of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's effects. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. One area of interest is investigating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is investigating its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's mechanism of action and to identify any potential side effects or toxicity. Overall, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has shown promising results in a range of biological activities, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization.
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-12(13(17)9-10)16-15(18)11-5-3-4-6-14(11)19-2/h3-9,17H,1-2H3,(H,16,18) |
Clave InChI |
XFYDCTYTRMRVRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)

![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)